An In-depth Technical Guide to 1-Bromo-4-chloronaphthalene
An In-depth Technical Guide to 1-Bromo-4-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-chloronaphthalene (CAS No. 53220-82-9), a key halogenated naphthalene derivative. This document delves into its core chemical and physical properties, proposes a robust synthetic pathway, and outlines expected analytical characterization. Furthermore, it explores its applications as a critical intermediate in the synthesis of advanced materials for the optoelectronic, pharmaceutical, and agrochemical industries. Safety and handling protocols are also detailed to ensure its responsible use in a research and development setting.
Introduction: The Versatility of Halogenated Naphthalenes
Halogenated naphthalenes serve as pivotal building blocks in organic synthesis, offering a scaffold for the construction of complex molecular architectures. The strategic placement of different halogen atoms, such as bromine and chlorine, on the naphthalene core imparts unique reactivity and properties. 1-Bromo-4-chloronaphthalene, with its distinct substitution pattern, is a valuable intermediate for introducing the naphthalene moiety into larger molecules, enabling the development of novel materials with tailored functionalities. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound, facilitating its effective utilization in their scientific endeavors.
Core Properties of 1-Bromo-4-chloronaphthalene
A clear understanding of the fundamental properties of a chemical is paramount for its successful application in research and synthesis. This section details the key identifiers and physicochemical characteristics of 1-Bromo-4-chloronaphthalene.
Chemical Identity
The unique identification of a chemical substance is crucial for regulatory compliance and scientific accuracy.
| Property | Value | Source |
| CAS Number | 53220-82-9 | [1][2] |
| Molecular Formula | C₁₀H₆BrCl | [1][2] |
| Molecular Weight | 241.51 g/mol | [2] |
| IUPAC Name | 1-bromo-4-chloronaphthalene | [1] |
| InChI | 1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | [1] |
| InChIKey | WUGJECZACFHDFE-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)Br | N/A |
| Physical Form | Solid | [1] |
Physicochemical Properties (Predicted and Comparative)
| Property | 1-Bromo-4-chloronaphthalene (Predicted) | 1-Bromo-8-chloronaphthalene (for comparison) | 1-Chloronaphthalene (for comparison) |
| Melting Point | Likely a solid with a defined melting point above room temperature. | 87-88 °C[3] | -20 °C |
| Boiling Point | Expected to be high, likely requiring vacuum distillation. | 150-160 °C at 5-6 Torr[3] | 111-113 °C at 5 mmHg |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Soluble in organic solvents. | Soluble in alcohol, benzene, and petroleum ether. |
Synthesis of 1-Bromo-4-chloronaphthalene: A Proposed Pathway
A reliable synthetic protocol is essential for obtaining high-purity material for research and development. While a specific, validated synthesis for 1-Bromo-4-chloronaphthalene is not widely published, a plausible and robust method can be proposed based on established Sandmeyer-type reactions, a cornerstone of aromatic chemistry. The logical starting material would be the commercially available 4-chloro-1-naphthylamine.
Proposed Synthetic Scheme
The proposed synthesis involves a two-step, one-pot reaction: the diazotization of 4-chloro-1-naphthylamine followed by a Sandmeyer reaction with a bromide source.
Caption: Proposed synthesis of 1-Bromo-4-chloronaphthalene.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on the well-established synthesis of the related compound, 1-bromo-8-chloronaphthalene.[3]
Materials:
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4-chloro-1-naphthylamine
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Hydrobromic acid (48%)
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Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)
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Ice
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Sodium sulfite (Na₂SO₃)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-chloro-1-naphthylamine (1 equivalent) in a mixture of hydrobromic acid and water at 0-5 °C using an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
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Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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-
Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
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Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
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Quench the reaction by the slow addition of an aqueous solution of sodium sulfite to destroy any excess diazonium salt.
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Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 1-Bromo-4-chloronaphthalene.
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Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the complex coupling patterns of the naphthalene ring system, the signals will likely appear as multiplets (doublets, triplets, and doublets of doublets). The protons on the same ring as the halogens will be the most deshielded.
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¹³C NMR: The carbon NMR spectrum should exhibit ten distinct signals for the ten carbon atoms of the naphthalene core. The carbons directly attached to the bromine and chlorine atoms will show characteristic chemical shifts influenced by the electronegativity and heavy atom effect of the halogens.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for an aromatic system. Key expected peaks include:
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
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C-Br stretching: ~600-500 cm⁻¹
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C-Cl stretching: ~800-600 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will provide crucial information about the molecular weight and isotopic distribution.
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Molecular Ion Peak (M⁺): A prominent molecular ion peak cluster is expected due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations of C₁₀H₆⁷⁹Br³⁵Cl, C₁₀H₆⁸¹Br³⁵Cl, C₁₀H₆⁷⁹Br³⁷Cl, and C₁₀H₆⁸¹Br³⁷Cl.
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Fragmentation Pattern: Fragmentation may involve the loss of bromine and/or chlorine radicals, as well as the cleavage of the naphthalene ring system.
Applications in Research and Development
1-Bromo-4-chloronaphthalene is a versatile intermediate with applications in several high-technology sectors.
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Organic Electronics: It serves as a precursor for the synthesis of organic electroluminescent materials used in the production of Organic Light Emitting Diode (OLED) displays.[4]
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Pharmaceutical Synthesis: The naphthalene scaffold is present in numerous bioactive molecules. 1-Bromo-4-chloronaphthalene can be used to introduce this moiety in the development of new therapeutic agents.
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Agrochemicals: It is a building block in the manufacturing of functional aromatic compounds with potential applications in agrochemical synthesis.
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Dye Manufacturing: The chromophoric naphthalene system makes it a useful starting material for the synthesis of various dyes.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-4-chloronaphthalene.
Hazard Identification
Based on available data, 1-Bromo-4-chloronaphthalene is classified with the following hazard statements:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Recommended Precautions
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Engineering Controls: Work in a well-ventilated fume hood.
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Personal Protective Equipment (PPE):
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Wear chemical-resistant gloves (e.g., nitrile).
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Wear safety glasses or goggles.
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Wear a lab coat.
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-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.
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Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
Conclusion
1-Bromo-4-chloronaphthalene is a valuable and versatile chemical intermediate with significant potential in various fields of research and development. While some of its specific physical properties are not yet fully documented in publicly accessible literature, its chemical identity, a plausible synthetic route, and expected analytical characteristics can be confidently established based on the principles of organic chemistry and data from related compounds. This guide provides a solid foundation for scientists and researchers to safely handle and effectively utilize 1-Bromo-4-chloronaphthalene in their synthetic endeavors, paving the way for the discovery and development of new and innovative materials.
References
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